molecular formula C4H9BO2 B13850492 ((1S,2S)-2-Methylcyclopropyl)boronic acid

((1S,2S)-2-Methylcyclopropyl)boronic acid

Cat. No.: B13850492
M. Wt: 99.93 g/mol
InChI Key: DYSMDSGBCAQRLB-IMJSIDKUSA-N
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Description

((1S,2S)-2-Methylcyclopropyl)boronic acid: is an organoboron compound with the molecular formula C4H9BO2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration of Alkenes: One common method for preparing ((1S,2S)-2-Methylcyclopropyl)boronic acid involves the hydroboration of alkenes. This reaction typically uses borane (BH3) or its derivatives as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Asymmetric Synthesis: Asymmetric synthesis can be employed to obtain the desired enantiomer of this compound. Chiral catalysts or chiral auxiliaries are used to induce chirality in the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((1S,2S)-2-Methylcyclopropyl)boronic acid can undergo oxidation reactions to form the corresponding alcohol or ketone. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.

    Reduction: Reduction of this compound can yield the corresponding alkane. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: This compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups. For example, it can react with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Palladium catalysts, halides, and other electrophiles.

Major Products:

    Oxidation: Alcohols, ketones.

    Reduction: Alkanes.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: ((1S,2S)-2-Methylcyclopropyl)boronic acid is used as a building block in organic synthesis. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: In biological research, this compound can be used to study enzyme mechanisms and as a probe for boron-containing biomolecules.

Medicine: this compound has potential applications in medicinal chemistry. It can be used to design boron-containing drugs with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ((1S,2S)-2-Methylcyclopropyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. The boronic acid group can interact with hydroxyl groups, amines, and other nucleophiles to form boronate esters or complexes. These interactions are crucial in its role as a catalyst and in biological systems.

Comparison with Similar Compounds

    Phenylboronic acid: Another boronic acid with a phenyl group instead of a cyclopropyl group.

    Cyclopropylboronic acid: Similar structure but without the methyl group.

    Vinylboronic acid: Contains a vinyl group instead of a cyclopropyl group.

Uniqueness: ((1S,2S)-2-Methylcyclopropyl)boronic acid is unique due to its chiral nature and the presence of a cyclopropyl group. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and other specialized applications.

Biological Activity

((1S,2S)-2-Methylcyclopropyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, focusing on its inhibition profiles against various enzymes, particularly β-lactamases, and its implications in drug development.

  • Molecular Formula : C4_4H9_9BO2_2
  • CAS Number : 124636913
  • Structural Characteristics : The compound features a cyclopropyl group substituted with a boronic acid functional group, which is critical for its biological interactions.

Boronic acids, including this compound, primarily function as inhibitors of serine and metallo-β-lactamases (BLs). These enzymes are responsible for antibiotic resistance in various bacterial strains. The mechanism involves the formation of a covalent bond with the active site serine residue of the enzyme, resulting in the inhibition of its activity.

Inhibition Profiles

Recent studies have characterized the inhibition profiles of several boronic acids against clinically relevant β-lactamases. For instance:

  • Inhibition of Serine β-Lactamases : IC50_{50} values were determined for various compounds, indicating that this compound exhibits significant inhibitory activity against AmpC β-lactamase with an IC50_{50} value of approximately 38 µM. Other compounds showed weaker inhibition with IC50_{50} values ranging from 60 µM to 132 µM .
  • Metallo-β-Lactamases (MBLs) : The compound also demonstrated activity against MBLs such as NDM-1 and VIM-2. The IC50_{50} values for these enzymes were reported to be around 36 µM and 32 µM respectively, suggesting a promising profile for combating antibiotic resistance .

Comparative Analysis of Inhibition Activities

CompoundTarget EnzymeIC50_{50} (µM)
This compoundAmpC β-lactamase38
NDM-136
VIM-232
Other Boronic AcidsVarious Serine BLs60 - 132

Study on Boronic Acids in Medicinal Chemistry

A comprehensive review highlighted the diverse biological activities of boronic acids, including their anticancer and antibacterial properties. The study emphasized that derivatives like this compound could serve as effective scaffolds for developing new therapeutic agents against resistant bacterial strains .

Clinical Implications

The potential application of this compound in combination therapies has been explored. For example, it has been studied alongside bortezomib in treating advanced lymphomas to overcome drug resistance mechanisms associated with pro-apoptotic proteins .

Properties

Molecular Formula

C4H9BO2

Molecular Weight

99.93 g/mol

IUPAC Name

[(1S,2S)-2-methylcyclopropyl]boronic acid

InChI

InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4-/m0/s1

InChI Key

DYSMDSGBCAQRLB-IMJSIDKUSA-N

Isomeric SMILES

B([C@H]1C[C@@H]1C)(O)O

Canonical SMILES

B(C1CC1C)(O)O

Origin of Product

United States

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